3a-Hydroxy Pravastatin Lactone

Description

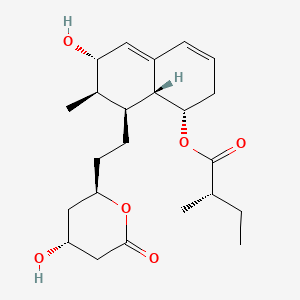

3α-Hydroxy Pravastatin Lactone is a metabolite of pravastatin, a widely used statin for managing hypercholesterolemia. Structurally, it is characterized by a lactonized form of pravastatin with a hydroxyl group at the 3α-position on the hexahydronaphthalene ring (Figure 1). This compound is formed in acidic environments through isomerization of pravastatin, alongside other metabolites like pravastatin 3-iso (3α-hydroxy-pravastatin) and pravastatin lactone . While pravastatin itself exists predominantly in the pharmacologically active hydroxyl-acid form, its lactone derivatives, including 3α-hydroxy pravastatin lactone, are less active and primarily involved in metabolic and excretion pathways .

Analytical methods such as UPLC-MS/MS are employed to quantify 3α-hydroxy pravastatin lactone in plasma, with validated detection limits as low as 0.1 ng/mL . Its role in pharmacology is secondary to pravastatin, but it serves as a critical biomarker for studying drug-drug interactions and genetic variations in drug metabolism, particularly involving SLCO1B1 haplotypes .

Properties

Molecular Formula |

C23H34O6 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1 |

InChI Key |

JCXABYACWXHFQQ-YMUQFYNDSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O |

Canonical SMILES |

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisocompactin typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a precursor compound under specific conditions to form the isocompactin core, followed by the introduction of the hydroxyl group. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of 6-Hydroxyisocompactin may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities suitable for commercial applications.

Chemical Reactions Analysis

Formation and Structural Characteristics

2.1 Synthesis from Pravastatin

Pravastatin undergoes isomerization in acidic environments to form 3α-hydroxy-pravastatin (3α-iso-PV), which constitutes ~10% of urinary excretion . This isomer can further undergo lactonization under mildly acidic conditions, forming 3α-Hydroxy Pravastatin Lactone. The lactone structure is stabilized by intramolecular esterification between the hydroxyl group and a carboxylic acid moiety .

2.2 Stability and Hydrolysis

-

Acidic Conditions : Under acidic pH (e.g., pH 4.3), 3α-iso-PV undergoes allylic rearrangement , potentially forming lactones or other isomers. The lactone form exhibits increased lipophilicity compared to the parent compound .

-

Basic Conditions : Lactones hydrolyze in alkaline environments (e.g., sodium hydroxide), reverting to the hydroxy acid form. This reaction is critical in pharmaceutical processes, such as sodium salt formation .

Isomerization

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Acidic Isomerization | pH < 5 | Formation of 3α-iso-PV or lactone | |

| Allylic Rearrangement | Mildly acidic pH | Interconversion between isomers |

Hydrolysis

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Lactone Hydrolysis | NaOH, aqueous solvent | Reversion to hydroxy acid form | |

| Acid-Catalyzed Hydrolysis | pH 4.3, elevated temperature | Esterification/lactonization |

Chromatographic Methods

-

HPLC : System A (reverse-phase) separates 3α-iso-PV, 6-epi-PV, and lactones. System B resolves desacyl-PV and lactones .

-

MS/MS : Identifies metabolites via mass transitions (e.g., m/z 447.5 → 327.2 for 3α-iso-PV) .

| Analytical Parameter | Method | Key Observations | Reference |

|---|---|---|---|

| Separation Efficiency | HPLC (System A/B) | Resolves isomers and lactones | |

| Sensitivity | UPLC-MS/MS | Quantifies AUC∞ (0.01–100 ng/mL) |

Biotransformation Pathways

Pravastatin’s metabolism involves:

-

Hepatic Hydroxylation : Forms 3α-iso-PV (10–40% activity of parent) .

-

Lactonization : Occurs in acidic environments (e.g., urine), forming 3α-Hydroxy Pravastatin Lactone .

-

Isomerization : Acidic conditions drive interconversion between isomers (e.g., 6-epi-PV → 3α-iso-PV) .

In Vivo Exposure Data

| Parameter | 3α-Hydroxy Pravastatin | Pravastatin Lactone | Reference |

|---|---|---|---|

| AUC∞ (min·ng/mL) | 1,746–3,863 | 120–181 | |

| Cmax (ng/mL) | 15.3–32.5 | 0.39–1.18 | |

| Tmax (min) | 66.6–85.9 | 62.3–81.4 |

Implications for Drug Development

The chemical stability of 3α-Hydroxy Pravastatin Lactone influences:

-

Formulation : Lactone formation under acidic pH affects bioavailability and requires stabilization strategies .

-

Metabolism : Isomerization and hydrolysis pathways guide dosage optimization and pharmacokinetic modeling .

-

Analytical Methods : HPLC-MS/MS is critical for tracking metabolites in clinical studies .

This synthesis highlights the interplay between acidic conditions, isomerization, and lactonization in the chemical behavior of 3α-Hydroxy Pravastatin Lactone, supported by diverse analytical and metabolic data.

Scientific Research Applications

6-Hydroxyisocompactin has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxyisocompactin involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and identify the specific targets involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Insights :

- The 3α-hydroxyl group in 3α-hydroxy pravastatin lactone distinguishes it from pravastatin lactone, marginally improving solubility compared to other lactones .

- Unlike simvastatin and lovastatin lactones, which are prodrugs requiring hydrolysis for activation, pravastatin lactones (including 3α-hydroxy) lack intrinsic HMG-CoA reductase inhibition .

Pharmacological Activity and Metabolism

Table 2: Pharmacokinetic and Functional Comparison

Key Insights :

- 3α-Hydroxy pravastatin lactone exhibits negligible clinical activity, unlike simvastatin and lovastatin lactones, which indirectly contribute to therapeutic effects via hydrolysis .

- Simvastatin lactone uniquely inhibits SERCA2a, a calcium pump, at micromolar concentrations—a property absent in pravastatin lactones .

Analytical and Clinical Relevance

Table 3: Analytical Detection and Clinical Significance

Biological Activity

3a-Hydroxy Pravastatin Lactone is a significant metabolite of pravastatin, a well-known statin used primarily for lowering cholesterol levels. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications based on diverse sources.

Overview of Pravastatin and Its Metabolite

Pravastatin is a member of the statin class of drugs that inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme crucial for cholesterol biosynthesis. The compound is extensively used in treating hyperlipidemia and preventing cardiovascular diseases. Upon administration, pravastatin undergoes hepatic metabolism, leading to the formation of several metabolites, with 3a-Hydroxy Pravastatin being one of the most notable due to its biological activity and pharmacological relevance .

Pharmacokinetics and Metabolism

The pharmacokinetics of pravastatin and its metabolites have been studied extensively. Following oral administration, pravastatin is rapidly absorbed and metabolized in the liver. The predominant metabolite in human plasma is 3a-Hydroxy Pravastatin, which accounts for approximately 10-40% of the activity compared to the parent compound .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~17% |

| Peak Plasma Concentration | 1-2 hours post-dose |

| Half-life | 1.5 to 2 hours |

| Metabolism | Hepatic (CYP enzymes) |

| Excretion | Urine (primarily as metabolites) |

This compound exerts its effects similarly to pravastatin by inhibiting HMG-CoA reductase, thereby reducing cholesterol synthesis. Additionally, it may enhance the uptake of low-density lipoprotein (LDL) by liver cells, further contributing to its cholesterol-lowering effects .

Mechanistic Insights

- Inhibition of Cholesterol Synthesis : By blocking HMG-CoA reductase, it reduces mevalonate production, a precursor in cholesterol biosynthesis.

- LDL Uptake Enhancement : Increases expression of LDL receptors on hepatocytes, promoting LDL clearance from the bloodstream.

Clinical Implications

The clinical relevance of this compound has been highlighted in various studies, particularly concerning its role in pregnancy and cardiovascular health. Research indicates that pregnant women treated with pravastatin exhibit significant levels of this metabolite, suggesting potential implications for maternal and fetal health .

Case Studies

- Pregnancy and Preeclampsia Prevention : A pilot clinical trial assessed the safety and efficacy of pravastatin in preventing preeclampsia. The study found that higher ratios of pravastatin to 3a-Hydroxy Pravastatin were associated with better outcomes in cholesterol reduction .

- Cholesterol Management : In patients with moderate hypercholesterolemia, those with a higher AUC ratio of pravastatin to its metabolites showed a more significant decrease in total and LDL cholesterol levels compared to those with lower ratios .

Q & A

Q. How can 3α-Hydroxy Pravastatin Lactone be distinguished from its parent compound, pravastatin, in experimental settings?

Methodological Answer: Differentiation relies on structural and physicochemical properties. The lactone form lacks the open-chain β-hydroxy acid moiety present in pravastatin and instead features a closed lactone ring. Analytical techniques include:

- Nuclear Magnetic Resonance (NMR): Compare chemical shifts, particularly in the δ-lactone region (~4.5–5.5 ppm for lactone protons) and hydroxyl groups .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Use reverse-phase columns (e.g., C18) with mobile phases optimized for polar metabolites. The lactone form exhibits a distinct mass-to-charge ratio (e.g., m/z 417 for 3α-hydroxy pravastatin lactone) compared to pravastatin (m/z 447 for the sodium adduct) .

- Solubility Testing: The lactone form is less water-soluble than pravastatin due to the absence of the hydrophilic hydroxy acid group .

Q. What are the key steps in synthesizing or isolating 3α-Hydroxy Pravastatin Lactone for experimental use?

Methodological Answer: 3α-Hydroxy Pravastatin Lactone is typically derived via microbial biotransformation or chemical synthesis:

- Microbial Hydroxylation: Use Actinomeda sp. or other bacterial strains to hydroxylate compactin (mevastatin) at the C-6 position, followed by lactonization under acidic conditions .

- Chemical Synthesis: Protect the hydroxyl group of pravastatin, perform lactone ring closure using catalysts (e.g., p-toluenesulfonic acid), and deprotect to yield the lactone form .

- Purification: Employ preparative HPLC with UV detection (λ = 238 nm) and validate purity via high-resolution MS (>98% purity) .

Q. What analytical methods are recommended for quantifying 3α-Hydroxy Pravastatin Lactone in biological matrices?

Methodological Answer: Robust quantification requires:

- Sample Preparation: For plasma/urine, use liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges. Acidify samples to stabilize the lactone form and prevent hydrolysis .

- LC-MS/MS Parameters:

- Validation: Include linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .

Advanced Research Questions

Q. How does 3α-Hydroxy Pravastatin Lactone participate in metabolic pathways, and what experimental models are suitable for studying its activity?

Methodological Answer: As a metabolite of pravastatin, it is formed via hepatic cytochrome P450 (CYP) enzymes and non-enzymatic lactonization. Key models include:

- In Vitro Microsomal Assays: Incubate pravastatin with human liver microsomes (HLMs) and NADPH to monitor lactone formation via LC-MS .

- Cell-Based Models: Use HepG2 cells to study intracellular conversion between lactone and acid forms. Measure efflux ratios in Caco-2 monolayers to assess transporter-mediated disposition .

- Stability Studies: Evaluate pH-dependent hydrolysis (e.g., in simulated gastric fluid at pH 1.2 vs. intestinal fluid at pH 6.8) to model in vivo interconversion .

Q. What mechanistic insights explain the differential transporter interactions of 3α-Hydroxy Pravastatin Lactone compared to its acid form?

Methodological Answer: The lactone form exhibits higher lipophilicity, enhancing its affinity for efflux transporters like P-glycoprotein (P-gp):

- P-gp Inhibition Assays: Compare IC50 values of lactone vs. acid forms using calcein-AM uptake in MDCK-MDR1 cells. Lactones typically show 10-fold higher potency .

- Membrane Partitioning: Measure logP values (e.g., 3.2 for lactone vs. 1.8 for acid) via shake-flask method to correlate with transporter binding .

- Pharmacokinetic Modeling: Use in situ rat intestinal perfusion to quantify lactone-specific efflux and systemic exposure .

Q. How can researchers address stability challenges associated with 3α-Hydroxy Pravastatin Lactone during long-term storage or in vivo studies?

Methodological Answer: Mitigate degradation via:

- Temperature and pH Control: Store samples at -80°C in acidic buffers (pH 4.0) to prevent lactone hydrolysis. Avoid repeated freeze-thaw cycles .

- Stabilizing Agents: Add antioxidants (e.g., BHT) or cyclodextrins to encapsulate the lactone ring .

- Real-Time Monitoring: Use stability-indicating HPLC methods with forced degradation (heat, light, oxidation) to identify breakdown products .

Q. What strategies resolve contradictory data on the pharmacological activity of 3α-Hydroxy Pravastatin Lactone across studies?

Methodological Answer: Discrepancies often arise from lactone-acid interconversion or isomer contamination:

- Isomer-Specific Detection: Use chiral columns (e.g., Chiralpak AD-H) to separate 3α- and 3β-hydroxy isomers, which may exhibit divergent activities .

- Dynamic Equilibrium Analysis: Quantify lactone/acid ratios in biological matrices using equilibrium dialysis and adjust activity measurements accordingly .

- Structural Confirmation: Validate compound identity via X-ray crystallography or 2D-NMR (e.g., COSY, HSQC) to rule out synthesis impurities .

Q. What methodological considerations are critical for validating 3α-Hydroxy Pravastatin Lactone as a biomarker in clinical studies?

Methodological Answer:

- Sensitivity: Ensure lower limits of detection (LLOD) ≤1 ng/mL using high-sensitivity MS detectors (e.g., Q-TOF) .

- Matrix Effects: Test recovery in hemolyzed or lipemic plasma, and normalize using isotope-labeled internal standards (e.g., pravastatin-d3) .

- Correlation with Efficacy: Link plasma lactone levels to pharmacodynamic endpoints (e.g., LDL cholesterol reduction) in longitudinal cohorts, adjusting for genetic polymorphisms in transporters (e.g., SLCO1B1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.